2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
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Overview
Description
2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is a chemical compound that belongs to the class of heterocyclic compounds containing sulfur and chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride typically involves condensation reactions with various nucleophiles. One common method involves the reaction between a chlorobenzoyl chloride and a thiazolidin derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Acylation Reactions: The benzoyl chloride group can react with nucleophiles to form amides, esters, or thioesters.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
The major products formed from these reactions include substituted benzoyl derivatives, such as amides, esters, and thioesters.
Scientific Research Applications
2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and chlorine atoms.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive benzoyl chloride group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride involves its reactive benzoyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify the structure and function of these molecules, potentially leading to enzyme inhibition or other biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoyl chloride derivatives and thiazolidin-2-yl compounds, such as:
- 2-Chlorobenzoyl chloride
- 5-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
Uniqueness
What sets 2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride apart is its unique combination of a benzoyl chloride group with a thiazolidin-2-yl moiety. This structure imparts specific reactivity and potential biological activity that may not be present in other similar compounds.
Properties
IUPAC Name |
2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO4S/c11-8-2-1-6(5-7(8)10(12)15)13-9(14)3-4-18(13,16)17/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOOTSAXQDURKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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